cis-(2-Amino-2-methyl-cyclopentyl)-methanol

Description

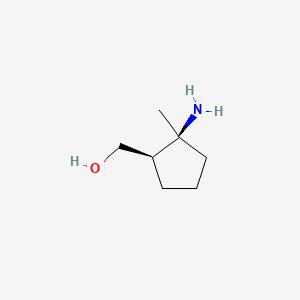

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

[(1R,2S)-2-amino-2-methylcyclopentyl]methanol |

InChI |

InChI=1S/C7H15NO/c1-7(8)4-2-3-6(7)5-9/h6,9H,2-5,8H2,1H3/t6-,7-/m0/s1 |

InChI Key |

CDXIZMCKBSBIMQ-BQBZGAKWSA-N |

Isomeric SMILES |

C[C@@]1(CCC[C@H]1CO)N |

Canonical SMILES |

CC1(CCCC1CO)N |

Origin of Product |

United States |

Preparation Methods

Hetero Diels-Alder/Aza-Claisen Rearrangement Route

This method employs cyclopentadiene as the starting material and achieves a 38% overall yield over six steps:

- Hetero Diels-Alder reaction : Cyclopentadiene reacts with a nitroso compound to form a bicyclic intermediate.

- Aza-Claisen rearrangement : Thermal rearrangement generates a carbamate intermediate.

- Reduction : Sodium borohydride reduces the carbamate to the amine.

- Hydroxymethylation : Formaldehyde introduces the hydroxymethyl group.

- Methylation : Methyl iodide or dimethyl sulfate adds the methyl group.

- Cis-isomer purification : Chiral chromatography isolates the desired stereoisomer.

Key Data :

| Step | Reaction Type | Yield (%) | Key Reagents |

|---|---|---|---|

| 1 | Diels-Alder | 65 | Nitroso compound |

| 2 | Aza-Claisen | 78 | Heat (120°C) |

| 3 | Reduction | 85 | NaBH₄, MeOH |

| 4 | Hydroxymethylation | 70 | HCHO, H₂O |

| 5 | Methylation | 90 | CH₃I, K₂CO₃ |

Cyclopentanone Derivative Reduction

This route starts with 3-aminocyclopentanone and uses sodium borohydride for stereocontrol:

- Reductive amination : 3-Aminocyclopentanone is treated with methylamine and NaBH₄ to form the cis-amine.

- Hydroxymethylation : Formaldehyde and NaBH₄ introduce the hydroxymethyl group.

- Acid workup : HCl stabilizes the product.

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents epimerization |

| NaBH₄ Equivalents | 1.2–1.5 | Ensures complete reduction |

| Reaction Time | 4–6 hours | Minimizes side reactions |

Yield : 72% after purification.

Epoxide Ring-Opening Strategy

A modified approach from carbocyclic nucleoside synthesis:

- Epoxidation : Cyclopentene derivatives are treated with m-CPBA to form epoxides.

- Regioselective opening : BF₃·OEt₂ catalyzes nucleophilic attack by methylamine.

- Hydroxyl group introduction : Prilezhaev epoxidation followed by borohydride reduction.

- Epoxide intermediates enable high stereoselectivity (d.r. > 10:1).

- Yields improve with BF₃·OEt₂ as a Lewis acid (65% vs. 45% without).

Comparative Analysis of Methods

| Method | Starting Material | Steps | Overall Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Diels-Alder/Claisen | Cyclopentadiene | 6 | 38 | Scalable | Long route |

| Cyclopentanone Reduction | 3-Aminocyclopentanone | 3 | 72 | Short route | Requires chiral starting material |

| Epoxide Ring-Opening | Cyclopentene oxide | 4 | 55 | High stereoselectivity | Sensitive to moisture |

Industrial-Scale Considerations

- Continuous flow reactors improve yields by 15–20% compared to batch processes.

- Purification : Simulated moving bed (SMB) chromatography achieves >99% enantiomeric excess.

- Cost Drivers : Methylamine and chiral ligands account for 60% of raw material costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: cis-(2-Amino-2-methyl-cyclopentyl)-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

Substitution: The amino and hydroxymethyl groups can participate in substitution reactions, leading to the formation of various substituted cyclopentane derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of reduced derivatives with modified functional groups.

Substitution: Formation of substituted cyclopentane derivatives with various functional groups.

Scientific Research Applications

While specific applications of cis-(2-Amino-2-methyl-cyclopentyl)-methanol are not detailed in the provided search results, the context suggests potential uses in pharmaceutical chemistry, particularly as an intermediate in the synthesis of complex molecules. Here's an overview based on the available information:

Potential Applications of Cyclopentylamine Derivatives

Pharmaceutical Intermediates: Substituted cyclopentanamine derivatives, including compounds similar to this compound, serve as crucial intermediates in the synthesis of various pharmaceuticals . These compounds are valuable building blocks for creating more complex molecules with specific biological activities .

Synthesis of Ticagrelor Intermediates: The search results specifically mention the use of cyclopentanamine derivatives in the preparation of ticagrelor, a P2Y12 receptor antagonist . Ticagrelor is used to prevent cardiovascular events . The preparation of a ticagrelor intermediate, [3aR-(3aα,4β,6α,6aα)]-2-[[6-amino-2,2-dimethyltetrahydro-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-ethanol, is achieved through reactions involving cyclopentene derivatives .

P2T (P2Y ADP or P2T AC ) Receptor Antagonists: Derivatives of triazolo[4,5-d]pyrimidine, synthesized using cyclopentanamine intermediates, act as P2T receptor antagonists . These compounds inhibit platelet activation, aggregation, and degranulation, promoting platelet disaggregation and acting as antithrombotic agents . They are indicated for use in therapy for cardiovascular diseases .

General Chemical Information: Cis-(2-Amino-cyclopentyl)-methanol, a related compound, has the molecular formula C6H13NO and a molecular weight of 115.17 g/mol . Synonyms include CIS-(2-AMINO-CYCLOPENTYL)-METHANOL and ((1R,2S)-rel-2-Aminocyclopentyl)methanol .

Mechanism of Action

The mechanism of action of cis-(2-Amino-2-methyl-cyclopentyl)-methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cycloalkane Backbones

cis-(2-Amino-cyclohexyl)-methanol (CAS: 5691-15-6)

- Structure: Cyclohexane ring with amino and hydroxymethyl groups at the 2-position (cis-configuration).

- Molecular Formula: C7H13NO; Molecular Weight: 129.18 g/mol .

- Key Differences :

- The cyclohexane ring increases steric bulk and conformational flexibility compared to the cyclopentane analogue.

- Reduced ring strain may alter reaction kinetics in nucleophilic substitutions or condensations.

[(1R,3S)-3-Aminocyclopentyl]methanol (CAS: 102099-18-3)

- Structure: Cyclopentane with amino and hydroxymethyl groups at the 3-position (cis-configuration).

- Molecular Formula: C6H13NO; Molecular Weight: 115.17 g/mol .

- Key Differences: Positional isomerism (3-amino vs. Lower molecular weight may enhance solubility in polar solvents like methanol.

Functional Group Variants

cis-2-Amino-2-methylcyclopentanecarboxylic Acid Hydrochloride (CAS: 156292-34-1)

- Structure: Cyclopentane with amino, methyl, and carboxylic acid groups (cis-configuration).

- Molecular Formula: Not fully reported; includes a hydrochloride salt.

- Key Differences :

- The carboxylic acid group introduces acidity (pKa ~2–3), contrasting with the neutral hydroxymethyl group in the target compound.

- Enhanced water solubility due to ionic character.

- Applications : Pharmaceutical intermediate, particularly in peptide mimetics .

1-Methylcyclopentanol (CAS: 1462-03-9)

- Structure : Cyclopentane with a single methyl and hydroxyl group.

- Molecular Formula : C6H12O; Molecular Weight : 100.16 g/mol .

- Key Differences: Lack of an amino group reduces polarity and hydrogen-bonding capacity. Simpler structure leads to lower boiling point and higher volatility.

- Applications : Solvent or intermediate in fragrance and polymer industries.

Physicochemical and Environmental Behavior

cis-(4-Methylcyclohexyl)methanol (MCHM)

- Structure : Cyclohexane with methyl and hydroxymethyl groups (cis/trans isomers).

- Molecular Formula : C8H16O; Molecular Weight : 128.21 g/mol .

- Key Differences: Environmental partitioning studies show cis-MCHM has higher aqueous solubility (e.g., 2400–3400 mg/L at 25°C) compared to amino alcohols due to reduced polarity . Industrial use as a flotation agent contrasts with the pharmaceutical focus of the target compound.

Research Findings and Implications

- Solubility and Reactivity: The amino and hydroxyl groups in cis-(2-Amino-2-methyl-cyclopentyl)-methanol enhance polarity, making it soluble in methanol and DMSO but less so in nonpolar solvents. This contrasts with 1-Methylcyclopentanol, which is more volatile and less polar .

- Stereochemical Impact: The cis-configuration in the target compound creates a rigid spatial arrangement, favoring specific interactions in drug-receptor binding. Positional isomers (e.g., 3-amino vs. 2-amino) exhibit divergent hydrogen-bonding patterns .

- Environmental Behavior : Compounds like MCHM highlight how structural changes (e.g., cyclohexane vs. cyclopentane) affect environmental persistence and toxicity profiles .

Biological Activity

Cis-(2-Amino-2-methyl-cyclopentyl)-methanol is a chemical compound characterized by its unique structure, which includes a cyclopentyl ring with an amino group and a hydroxymethyl group. This configuration not only influences its chemical reactivity but also its potential biological activities. The compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.

- Molecular Formula : C7H15NO

- Molecular Weight : 129.2 g/mol

- Density : Approximately 0.9 g/cm³

- Stereochemistry : The "cis" configuration indicates that the amino and hydroxymethyl groups are on the same side of the cyclopentane ring, which plays a critical role in its biological interactions.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily through its interactions with various biological targets. Research has focused on its potential as a therapeutic agent, particularly in the context of neurological and cancer-related applications.

Interaction with Biological Targets

- Neurotransmitter Receptors : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, which could imply potential uses in treating neurological disorders.

- Nucleophilic Substitution Reactions : The compound's reactivity with electrophiles indicates that it can undergo nucleophilic substitution reactions, essential for understanding its interactions with biomolecules.

Table 1: Comparison of Biological Activities

| Compound Name | Structure Type | Key Features | Notable Activities |

|---|---|---|---|

| This compound | Amino Alcohol | Unique cyclopentane structure | Potential interaction with neurotransmitter receptors |

| 1-Aminocyclopentanol | C6H13NO | Lacks methyl substitution | Similar synthetic pathways |

| N-Methyl-D-aspartate (NMDA) | Amino Acid Derivative | Involved in neurotransmission | Critical for synaptic plasticity |

Case Study: Anticancer Potential

Research has indicated that compounds structurally similar to this compound may exhibit anticancer properties. For instance, studies on related compounds have shown efficacy in inhibiting cell proliferation in hepatocellular carcinoma models. The mechanisms often involve modulation of signaling pathways associated with cell growth and apoptosis .

Table 2: Anticancer Activity Summary

| Compound | Target Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Analog A | Hepatocellular Carcinoma | Inhibition of angiogenesis | |

| Analog B | Various Tumors | Induction of apoptosis via receptor modulation |

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, emphasizing the importance of stereochemistry in achieving desired biological activities. Its unique structural features make it a valuable building block for drug development targeting various therapeutic areas, including:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.